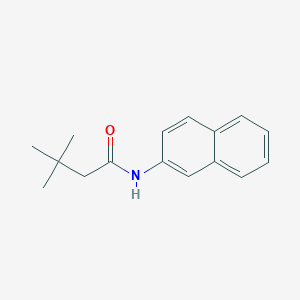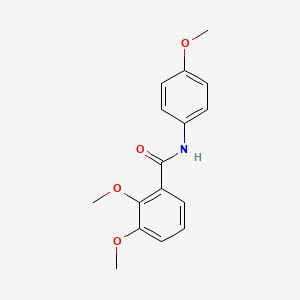
(3,4-dimethylphenyl)(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl)(2-pyridinylmethyl)amine, also known as 3,4-DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylalkylamines and has been studied for its effects on the central nervous system and other physiological processes.
作用機序
The mechanism of action of (3,4-dimethylphenyl)(2-pyridinylmethyl)amine involves its binding to TAAR1, leading to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes. The selective activation of TAAR1 by this compound has been shown to have a unique profile of effects compared to other drugs that target dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in animal models. Studies have shown that this compound administration results in increased locomotor activity, enhanced cognitive function, and decreased anxiety-like behavior. These effects have been attributed to the activation of TAAR1 and subsequent release of neurotransmitters. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may have therapeutic implications in various diseases.
実験室実験の利点と制限
One of the advantages of using (3,4-dimethylphenyl)(2-pyridinylmethyl)amine in lab experiments is its high selectivity for TAAR1. This selectivity allows for the investigation of the specific effects of TAAR1 activation without the confounding effects of other neurotransmitter systems. Additionally, this compound has been shown to have a favorable safety profile in animal models, which is important for the development of potential therapeutic applications.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals and may require the use of alternative administration methods such as injection or inhalation. Additionally, the long-term effects of this compound administration are still unclear, and further research is needed to determine its potential for therapeutic use in humans.
将来の方向性
There are several future directions for research on (3,4-dimethylphenyl)(2-pyridinylmethyl)amine. One area of interest is its potential for the treatment of various psychiatric and neurological disorders such as depression, schizophrenia, and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of this compound administration and its safety profile in humans. Finally, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel therapeutic targets for various diseases.
合成法
The synthesis of (3,4-dimethylphenyl)(2-pyridinylmethyl)amine involves the reaction of 3,4-dimethylphenylacetonitrile with 2-pyridinemethanamine in the presence of a reducing agent such as lithium aluminum hydride. This process results in the formation of this compound as a white crystalline powder with a melting point of 105-107°C. The purity of the compound can be confirmed using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
科学的研究の応用
(3,4-dimethylphenyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest has been its effects on the central nervous system. Studies have shown that this compound acts as a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the brain. Activation of TAAR1 has been linked to various physiological processes such as mood regulation, reward, and locomotion.
特性
IUPAC Name |
3,4-dimethyl-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-7-13(9-12(11)2)16-10-14-5-3-4-8-15-14/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDQXSEANRANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)

![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
